Product packaging for Tetrahydrothiophen-3-one(Cat. No.:CAS No. 1003-04-9)

Tetrahydrothiophen-3-one

Cat. No.: B087284
CAS No.: 1003-04-9
M. Wt: 102.16 g/mol
InChI Key: DSXFPRKPFJRPIB-UHFFFAOYSA-N
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Description

Tetrahydrothiophen-3-one (CAS 1003-04-9), also known as thiolan-3-one, is a versatile sulfur-containing heterocyclic compound with the molecular formula C4H6OS and a molar mass of 102.16 g/mol . This high-purity (98%) reagent is a valuable building block in organic synthesis and pharmaceutical research, where its reactive ketone group within the thiophane ring enables the construction of complex molecules . It appears as a liquid with a density of approximately 1.199 g/mL and a boiling point in the range of 174°C to 175°C . Its chemical structure serves as a core intermediate in developing active pharmaceutical ingredients (APIs), where it can enhance bioavailability and stability . Furthermore, its properties are exploited in material science for synthesizing specialty chemical additives and in the development of electronic and optical materials, such as semiconductors and OLEDs, where it can contribute to improved device performance and longevity . Recent scientific literature highlights the relevance of the tetrahydrothiophene core in medicinal chemistry campaigns, including the optimization of bis-sulfone compounds investigated as potent, non-cytotoxic activators of the NRF2 transcriptional pathway for potential therapeutic applications in oxidative stress-related diseases . This compound is also referenced in studies concerning the synthesis and electropolymerization of conductive polymers . Researchers should note that this compound has a flash point of 78°C and requires careful handling . According to safety data, it may cause skin and serious eye irritation, and may cause respiratory irritation . Precautions include wearing protective gloves and eye protection and avoiding breathing its dust or vapor . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6OS B087284 Tetrahydrothiophen-3-one CAS No. 1003-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolan-3-one
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InChI

InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2
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InChI Key

DSXFPRKPFJRPIB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CSCC1=O
Source PubChem
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Molecular Formula

C4H6OS
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DSSTOX Substance ID

DTXSID9061388
Record name 3(2H)-Thiophenone, dihydro-
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Molecular Weight

102.16 g/mol
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Physical Description

Liquid, colourless to yellow liquid with garlic, meaty, green vegetable, buttery odour
Record name Dihydro-3(2H)-thiophenone
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Record name 4,5-Dihydro-3(2H) thiophenone
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Boiling Point

175.00 °C. @ 760.00 mm Hg
Record name Dihydro-3(2H)-thiophenone
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Density

1.194-1.199 (20°)
Record name 4,5-Dihydro-3(2H) thiophenone
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CAS No.

1003-04-9
Record name Tetrahydrothiophen-3-one
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Record name Dihydro-3(2H)-thiophenone
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Record name Tetrahydrothiophen-3-one
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Record name 3(2H)-Thiophenone, dihydro-
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Record name Dihydrothiophen-3(2H)-one
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Record name DIHYDRO-3(2H)-THIOPHENONE
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Advanced Synthetic Methodologies for Tetrahydrothiophen 3 One and Its Derivatives

Traditional and Established Synthetic Approaches

The foundational methods for synthesizing the tetrahydrothiophene (B86538) ring and the specific 3-oxo functionalized target have been well-established, providing reliable routes to this important chemical entity.

Cyclization Reactions for Tetrahydrothiophene Ring Formation

The construction of the saturated five-membered sulfur-containing ring, the tetrahydrothiophene (also known as thiolane) skeleton, is the first critical step in accessing its derivatives. nuph.edu.ua A common industrial method involves the reaction of tetrahydrofuran (B95107) (THF) with hydrogen sulfide (B99878) in the vapor phase. This reaction is typically catalyzed by alumina (B75360) or other heterogeneous acid catalysts. nuph.edu.ua Another prevalent method starts with 1,4-butanediol (B3395766) (BDO), which is reacted with hydrogen sulfide in the presence of a catalyst, such as γ-Al2O3 combined with a heteropolyacid, in a tubular fixed-bed reactor at elevated temperatures to yield tetrahydrothiophene.

Synthetic Pathways to Tetrahydrothiophen-3-one

More targeted syntheses have been developed to introduce the ketone functionality at the 3-position of the tetrahydrothiophene ring. These methods often involve the cyclization of specifically functionalized acyclic precursors.

Annulation, or ring-forming, strategies provide a powerful means to construct the tetrahydrothiophene ring with desired functionalities. One notable approach is the [3+2] cycloaddition reaction of a thiocarbonyl ylide with various dipolarophiles. nuph.edu.ua In this method, a thiocarbonyl ylide is generated in situ, for example, from chloromethyl trimethylsilylmethyl sulfide through fluoride (B91410) ion-promoted 1,3-desilylation. This ylide then reacts with an activated alkene (a dipolarophile) to form the five-membered tetrahydrothiophene ring. This strategy has been shown to be highly stereoselective and is effective for producing functionalized tetrahydrothiophenes. nuph.edu.ua

A classic and widely used method for synthesizing this compound is through the intramolecular cyclization of a diester, known as the Dieckmann condensation. alfa-chemistry.commychemblog.comorganic-chemistry.org This reaction is the intramolecular equivalent of the Claisen condensation and works well for forming five- and six-membered rings. mychemblog.comorganic-chemistry.orgsynarchive.com The typical precursor for this synthesis is a thiodipropionic acid ester, such as diethyl thiodiglycolate. google.com The diester is treated with a strong base, like sodium ethoxide, which facilitates an intramolecular condensation to form a cyclic β-keto ester, 4-ethoxycarbonyl-tetrahydrothiophen-3-one. alfa-chemistry.commychemblog.com Subsequent hydrolysis and decarboxylation of this intermediate yield the target molecule, this compound.

Another pathway starting from ester precursors involves the Michael addition of a mercaptan to an α,β-unsaturated ester. For instance, the reaction of thioglycolic acid (mercaptoacetic acid) with acrylic acid or its esters yields a Michael adduct. google.com This adduct, a substituted thiodipropionic acid, can then be cyclized under the influence of a base, followed by decarboxylation, to afford this compound. This method has been reported to have a yield of around 44%. google.com

Precursor Key Reagent Intermediate Final Product Reference
Diethyl thiodiglycolateSodium ethoxide (Base)4-Ethoxycarbonyl-tetrahydrothiophen-3-oneThis compound alfa-chemistry.commychemblog.comgoogle.com
Thioglycolic acid & Acrylic acidBaseMichael adductThis compound google.com

A robust, multi-step synthesis of this compound utilizes 1,4-dihalobutanones as key intermediates. A documented procedure starts with the reaction of chloroacetyl chloride and ethylene (B1197577) in the presence of a Lewis acid catalyst like aluminum chloride to generate 1,4-dichlorobutanone. google.com To prevent side reactions in the subsequent cyclization step, the ketone carbonyl group of 1,4-dichlorobutanone is protected, for example, by reacting it with ethylene glycol to form a dioxolane. The resulting protected compound, 2-(2-chloroethyl)-2-chloromethyl-1,3-dioxolane, is then cyclized by reaction with a sulfur source, such as sodium sulfide. This step forms the tetrahydrothiophene ring. Finally, the protecting group is removed by acid-catalyzed hydrolysis to yield this compound. google.com

Asymmetric Synthesis of Enantioenriched this compound Derivatives

The development of methods for the asymmetric synthesis of tetrahydrothiophene derivatives is of great interest due to the prevalence of chiral sulfur-containing heterocycles in biologically active molecules. Recent advances have focused on catalytic, enantioselective reactions to create chiral centers within the tetrahydrothiophene framework.

Organocatalysis has emerged as a powerful tool for these transformations. Domino reactions, such as the thia-Michael/aldol (B89426) cascade, catalyzed by chiral secondary amines (e.g., L-proline derivatives), can produce highly functionalized and enantioenriched tetrahydrothiophenes. Bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor, have also been successfully employed. For example, quinine-based thiourea (B124793) catalysts can facilitate the asymmetric sulfa-Michael addition of sulfur nucleophiles to α,β-unsaturated compounds, leading to chiral tetrahydrothiophene structures.

More recently, transition metal catalysis has been applied to the asymmetric synthesis of these heterocycles. A notable example is the Nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction, which provides access to chiral 3-amino-tetrahydrothiophene derivatives containing a quaternary stereocenter with high diastereoselectivity and enantioselectivity (up to 93% yield, >20:1 dr, and 92% ee). Although this example produces a 3-amino derivative rather than the 3-oxo compound, the underlying strategy of using chiral metal complexes to control the stereochemical outcome of ring-forming cascade reactions is highly relevant and adaptable for the synthesis of other chiral tetrahydrothiophene derivatives.

Another innovative approach involves the catalytic asymmetric desymmetrization of prochiral molecules. For instance, the desymmetrization of oxetanes using an intramolecularly positioned sulfur nucleophile, catalyzed by a chiral Brønsted acid, has been shown to produce chiral tetrahydrothiophenes with all-carbon quaternary stereocenters in excellent enantioselectivities. Taming the reactivity of the sulfur nucleophile, often by using it in the form of a thioester, is crucial for the success of this method.

Catalyst Type Reaction Key Features Reported Enantioselectivity
Chiral Secondary AmineThia-Michael/Aldol DominoOrganocatalytic, cascade reactionModerate to Good
Ni(II)/Trisoxazoline ComplexSulfa-Michael/Aldol CascadeAccess to quaternary stereocentersup to 92% ee
Chiral Brønsted AcidOxetane (B1205548) DesymmetrizationForms all-carbon quaternary centersExcellent enantioselectivities

Organocatalytic Asymmetric Methodologies

Organocatalytic asymmetric methodologies have revolutionized the synthesis of chiral sulfur-containing heterocycles. researchgate.net These approaches utilize small organic molecules as catalysts to create chiral environments, enabling the formation of enantiomerically enriched products. The primary strategies employed include activating substrates through the formation of transient, chiral intermediates such as iminium ions or enamines, or through non-covalent interactions like hydrogen bonding.

A prominent and highly efficient strategy for the construction of functionalized tetrahydrothiophene cores is the cascade sulfa-Michael/aldol reaction. This reaction sequence typically involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound (the sulfa-Michael addition), which generates an enolate intermediate that then undergoes an intramolecular aldol reaction to form the five-membered ring. The use of bifunctional organocatalysts in these cascades allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity.

Chiral fluoride catalysis, generated in situ from a catalytic amount of potassium fluoride (KF) and a chiral phase-transfer catalyst, has been successfully applied to the asymmetric cascade sulfa-Michael/aldol reaction. This methodology has been used to synthesize chiral trisubstituted tetrahydrothiophene derivatives from 1,4-dithiane-2,5-diol (B140307) (a source of mercaptoacetaldehyde) and various α,β-unsaturated ketones. unife.itacs.org The reaction proceeds with high yields and excellent stereoselectivities.

This approach has proven effective for a range of α,β-unsaturated ketones, including those that lead to the formation of spiro-tetrahydrothiophene derivatives. acs.org The use of Song's oligoEG catalyst in conjunction with KF generates a chiral fluoride species that effectively catalyzes the cascade reaction, affording highly functionalized products with high enantiomeric excess. unife.itacs.org

Entryα,β-Unsaturated KetoneYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
1Chalcone95>20:196
2Cyclohexenone derivative92>20:198
3Cyclopentenone derivative8515:195

Bifunctional tertiary amine-thiourea organocatalysts are another powerful class of catalysts for promoting asymmetric sulfa-Michael/aldol cascades. researchgate.net These catalysts possess both a basic tertiary amine group, which can deprotonate the sulfur nucleophile, and a thiourea moiety that activates the α,β-unsaturated carbonyl compound through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, facilitating highly stereoselective bond formation.

This catalytic system has been effectively used in the reaction of 2-arylidene-1,3-indanediones with mercapto-containing compounds to produce chiral spiro heterocycles in high yields and with excellent enantioselectivities. researchgate.net Similarly, the reaction between nitroalkenes and 1,4-dithiane-2,5-diol, catalyzed by a secondary amine thiourea, yields 3,4,5-substituted tetrahydrothiophenes. dntb.gov.uaresearchgate.net The catalyst, derived from (R,R)-1,2-diphenylethylamine, was found to be the most effective for this transformation. dntb.gov.ua

EntryMichael AcceptorSulfur NucleophileYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
12-arylidene-1,3-indanedionetert-butyl 4-mercapto-2-butenoateup to 99up to 97.1:2.9up to 99
2trans-β-methyl-β-nitrostyrene1,4-dithiane-2,5-diolGoodModerate-

Squaramide-based bifunctional organocatalysts have gained significant attention due to their rigid structure and ability to act as effective hydrogen-bond donors. thieme-connect.de Cinchona alkaloid-derived squaramides are particularly effective in catalyzing the sulfa-Michael/aldol cascade reaction. organic-chemistry.orgorganic-chemistry.org These catalysts activate the Michael acceptor through hydrogen bonding with the squaramide moiety, while the tertiary amine of the cinchona alkaloid activates the sulfur nucleophile. researchgate.net

This methodology has been successfully applied to the reaction of 1,4-dithiane-2,5-diol with chalcones, affording highly enantioenriched trisubstituted tetrahydrothiophenes with three contiguous stereocenters. organic-chemistry.org The reaction proceeds with low catalyst loading and demonstrates a broad substrate scope. organic-chemistry.org Furthermore, squaramide catalysts have been employed in the synthesis of unprecedented C2-spirooxindoles containing a 3-amino-tetrahydrothiophene moiety through a cascade reaction of 2-ylideneoxindoles with 1,4-dithiane-2,5-diol. rsc.org

EntryMichael AcceptorYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
1Chalconeup to 91up to >20:1up to 97
22-ylideneoxindoleup to 95>20:1up to 99

Aminocatalysis, a cornerstone of organocatalysis, has been instrumental in the synthesis of tetrahydrothiophene scaffolds. researchgate.net This approach typically involves the reaction of an α,β-unsaturated aldehyde with a sulfur nucleophile, catalyzed by a chiral secondary amine. The catalyst reacts with the aldehyde to form a transient, chiral iminium ion, which lowers the LUMO of the α,β-unsaturated system, thereby activating it for nucleophilic attack.

Jørgensen and co-workers developed a pioneering thia-Michael/aldol domino reaction using a proline-derived secondary amine catalyst. researchgate.netnih.gov The reaction between 2-mercapto-1-phenylethanone (B1610362) and aliphatic α,β-unsaturated aldehydes can be controlled to selectively yield either (tetrahydrothiophen-2-yl)phenyl methanones or tetrahydrothiophene carbaldehydes by the choice of an acidic or basic additive. researchgate.netnih.gov This method provides diastereomerically pure products in good yields and with excellent enantioselectivities. nih.gov

Bifunctional hydrogen-bonding catalysis is a powerful strategy that relies on the ability of the catalyst to activate both the nucleophile and the electrophile simultaneously through non-covalent interactions. researchgate.net This dual activation is a key feature of the previously discussed tertiary amine-thiourea and squaramide catalysts. The hydrogen-bonding moiety (thiourea or squaramide) activates the electrophilic Michael acceptor, while the basic site (tertiary amine) activates the nucleophilic sulfur species. This synergistic activation is crucial for achieving high reactivity and stereoselectivity in the synthesis of tetrahydrothiophene derivatives. researchgate.netthieme-connect.de The formation of intra- and intermolecular hydrogen bonds plays a critical role in orienting the substrates within the chiral catalytic pocket, leading to the observed high levels of stereocontrol. nih.gov

Cascade Sulfa-Michael/Aldol Reactions

Metal-Catalyzed Asymmetric Transformations

Metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of tetrahydrothiophene derivatives. Various transition metals, including nickel, iridium, and palladium, have been employed to catalyze reactions that construct or functionalize the tetrahydrothiophene ring with high stereocontrol.

Nickel(II) complexes have emerged as effective catalysts for asymmetric domino reactions to access chiral tetrahydrothiophenes. A notable example is the Ni(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/aldol cascade reaction. acs.orgnih.gov This method provides access to chiral 3-amine-tetrahydrothiophene derivatives that feature a quaternary stereocenter. acs.orgnih.gov The reaction demonstrates broad applicability, with 32 examples showing yields up to 93%, diastereomeric ratios greater than 20:1, and enantiomeric excess up to 92%. acs.orgnih.gov This strategy is particularly valuable as it facilitates the construction of chiral thionucleoside analogues, which are of interest in medicinal chemistry. acs.org

Catalyst SystemReaction TypeProductMax YieldMax drMax eeReference
Ni(II)/trisoxazolineAsymmetric sulfa-Michael/Aldol cascadeChiral 3-amine-tetrahydrothiophenes93%>20:192% acs.orgnih.gov

Iridium catalysts, particularly in the form of biohybrid systems, have been developed for highly stereoselective transformations. An iridium-containing cytochrome P450 enzyme, Ir(Me)-CYP119, has been engineered to catalyze carbene transfer reactions. nih.gov While not directly forming the tetrahydrothiophene ring, this system is used for the stereoselective cyclopropanation of methylene-substituted saturated heterocycles. nih.gov Through directed evolution, enzyme variants have been created that can produce complex spirocycles with enantioselectivities up to 99%. nih.gov This demonstrates the potential of iridium catalysis in creating structurally complex molecules derived from heterocyclic scaffolds.

Beyond nickel and iridium, a range of other metal complexes are utilized in the synthesis and functionalization of tetrahydrothiophenes. Palladium catalysts are widely used for the catalytic reduction of thiophenes to produce the saturated tetrahydrothiophene core. researchgate.net Palladium sulfide, for instance, is an active catalyst for this hydrogenation, though it often requires high pressures. researchgate.net Gold-based catalysts have also been developed for the cycloisomerization of ynamides to access 2,2-disubstituted tetrahydrothiophene motifs. syncatdavies.com These examples highlight the broad utility of transition metal complexes in accessing diverse sulfur heterocycles.

Cross-coupling reactions are indispensable for the late-stage functionalization of the tetrahydrothiophene ring, allowing for the introduction of diverse substituents. Palladium-catalyzed reactions are particularly prominent in this area. Tetrahydrothiophene-functionalized N,S-heterocyclic carbene (NSHC) palladium(II) complexes have been shown to be competent precatalysts for several C-C coupling reactions, including Suzuki–Miyaura and Heck reactions. nih.gov Furthermore, a two-step sequence involving a site-selective C–H thianthrenation followed by a palladium-catalyzed reductive cross-coupling with alkyl halides or triflates enables the para-selective alkylation of complex arenes, a method applicable to functionalized sulfur heterocycles. nih.gov These methods provide powerful tools for modifying the tetrahydrothiophene scaffold after its initial synthesis. nih.govnih.gov

Enzyme-Catalyzed Asymmetric Transformations (Biocatalysis)

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral molecules. Enzymes, particularly ketoreductases (KREDs), have been successfully applied in the asymmetric synthesis of chiral alcohols from prochiral ketones like this compound. chinayyhg.comresearchgate.net

The asymmetric reduction of this compound is challenging via traditional chemical methods due to the ketone's near-symmetrical structure. chinayyhg.com However, biocatalysis has provided a breakthrough. Through directed evolution, the enantioselectivity of a ketoreductase was dramatically improved from an initial 63% ee to over 99% ee for the production of (R)-tetrahydrothiophene-3-ol. chinayyhg.comresearchgate.netacs.org This specific alcohol is a key intermediate in the synthesis of the potent antibacterial agent sulopenem (B8136399). chinayyhg.comresearchgate.net

The biocatalytic process typically employs a whole-cell or isolated enzyme system. chinayyhg.com It requires a nicotinamide (B372718) cofactor, NAD(P)H, which is expensive and thus regenerated in situ. chinayyhg.com A common and efficient cofactor regeneration system couples the KRED with a glucose dehydrogenase (GDH) and uses D-glucose as the ultimate, inexpensive reducing agent. chinayyhg.com This highly efficient one-step process has been successfully scaled up to the 100 kg level, demonstrating its industrial viability and supplanting older, multi-step, and hazardous chemical routes. chinayyhg.comresearchgate.netacs.org

Enzyme SystemSubstrateProductKey FeaturesFinal Enantiomeric Excess (ee)Reference
Evolved Ketoreductase (KRED) with GDH/glucose cofactor regenerationThis compound(R)-Tetrahydrothiophene-3-olDirected evolution for improved selectivity; Scaled to 100 kg>99% chinayyhg.comresearchgate.netacs.org
Enantioselective Reduction of this compound to Chiral Alcohols

The asymmetric reduction of this compound is a critical transformation for producing (R)-tetrahydrothiophen-3-ol, a key chiral building block for the potent antibacterial agent sulopenem. chinayyhg.comresearchgate.net Due to the nearly spatially symmetrical nature of the ketone substrate (β-CH2 vs. β-S), achieving high enantioselectivity through traditional chemical methods has proven challenging, with catalytic hydrogenations often resulting in modest enantiomeric excess (ee) values ranging from 23-82%. chinayyhg.com Biocatalytic approaches, employing isolated enzymes or whole-cell systems, have emerged as superior alternatives, offering high stereoselectivity under mild reaction conditions. These advanced methodologies circumvent the need for hazardous reagents and multi-step synthetic routes that often start from the chiral pool, such as L-aspartic acid. chinayyhg.com

Directed Evolution of Ketoreductases (KREDs)

Ketoreductases (KREDs) have become the enzymes of choice for the industrial synthesis of chiral alcohols due to their high chemoselectivity and stereoselectivity. However, wild-type enzymes often exhibit insufficient selectivity for challenging substrates like this compound. To overcome this limitation, directed evolution has been powerfully applied to engineer KREDs with enhanced properties. chinayyhg.comresearchgate.net

Through iterative rounds of gene mutagenesis and high-throughput screening, a wild-type ketoreductase was evolved to dramatically improve its enantioselectivity for the reduction of this compound. The initial wild-type KRED produced the desired (R)-tetrahydrothiophen-3-ol with a modest enantiomeric excess of 63%. By leveraging enzyme evolution technologies, a highly selective biocatalyst was developed, increasing the enantioselectivity to an excellent 99.3% ee. chinayyhg.comresearchgate.netacs.org This engineered biocatalytic process provides the (R)-alcohol in a single step and has been successfully scaled to produce the product on a 100 kg scale, demonstrating its industrial viability. chinayyhg.comresearchgate.net

Table 1: Improvement of KRED Enantioselectivity via Directed Evolution for the Reduction of this compound

BiocatalystSubstrateProductEnantiomeric Excess (ee)Reference
Wild-Type KetoreductaseThis compound(R)-Tetrahydrothiophen-3-ol63% chinayyhg.com
Evolved Ketoreductase (e.g., KRED CDX-033)This compound(R)-Tetrahydrothiophen-3-ol99.3% chinayyhg.com
Alcohol Dehydrogenase (ADH) Applications

Alcohol dehydrogenases (ADHs) are a broad class of oxidoreductases that catalyze the interconversion between alcohols and ketones or aldehydes. While versatile, not all ADHs are suitable for the stereoselective reduction of this compound. For instance, horse liver alcohol dehydrogenase was found to be a poor biocatalyst for this specific transformation, producing the undesired (S)-enantiomer with a low enantiomeric excess of only 33%. chinayyhg.com This highlights the necessity of extensive screening or, more effectively, protein engineering to identify or create an enzyme with the desired selectivity and activity for a specific, challenging substrate. The success of evolved KREDs (a subclass of ADHs) underscores the power of tailoring enzyme active sites to control stereochemical outcomes. chinayyhg.com

Cofactor Regeneration Systems (e.g., Glucose Dehydrogenase Coupled)

The practical application of KREDs and ADHs in preparative-scale synthesis is dependent on the regeneration of the expensive nicotinamide cofactor, NAD(P)H, which is consumed stoichiometrically in the reduction reaction. To make the process economically feasible, an in situ cofactor regeneration system is essential. chinayyhg.com

A widely adopted and highly efficient method for this purpose is the enzyme-coupled system employing glucose dehydrogenase (GDH). In this system, the ketoreductase utilizes NADPH to reduce this compound to (R)-tetrahydrothiophen-3-ol, generating NADP+. The GDH then catalyzes the oxidation of a cheap sacrificial co-substrate, D-glucose, to gluconic acid, which simultaneously reduces NADP+ back to the active NADPH form. chinayyhg.com This cyclic process allows for the use of catalytic amounts of the cofactor, significantly reducing costs. An evolved, robust GDH (e.g., CDX-901) is often used in conjunction with the engineered KRED to ensure an efficient and stable regeneration cycle throughout the biotransformation. chinayyhg.com

Biocatalyst Immobilization Techniques

For industrial applications, particularly in continuous processing, the stability and reusability of biocatalysts are paramount. Enzyme immobilization provides a robust solution by physically confining the enzymes to a solid support, which facilitates their separation from the reaction mixture and enhances their operational stability.

Ketoreductases and glucose dehydrogenases have been successfully co-immobilized on various carriers. One effective technique is affinity immobilization, where His-tagged versions of both the KRED and GDH are bound to a sepharose (highly cross-linked agarose) matrix charged with nickel ions (Ni²+). This method allows for a controlled orientation of the enzymes and has been shown to be beneficial for the biocatalytic process. Immobilization can reduce the required concentration of the NADP+ cofactor and permit the use of higher substrate concentrations compared to free enzymes. The entrapped enzymes can be reused for multiple cycles with minimal loss of activity.

Continuous Flow Biocatalysis

Continuous flow processing offers significant advantages over traditional batch reactions, including enhanced productivity, easier automation, and simplified product isolation. Immobilized biocatalysts are ideally suited for use in continuous flow reactors, such as packed-bed reactors (PBRs).

In a typical setup for the synthesis of chiral alcohols, a solution containing the ketone substrate, a catalytic amount of the cofactor, and the co-substrate (e.g., glucose) is continuously passed through a column packed with the co-immobilized KRED and GDH. The product stream is collected at the reactor outlet. This configuration allows for high space-time yields and sustained operation over extended periods. For example, systems using co-immobilized KRED and GDH in a semi-continuous flow reactor have achieved substrate conversions greater than 95%. The integration of enzyme immobilization and continuous flow technology represents a highly efficient and scalable approach for the manufacturing of chiral intermediates like (R)-tetrahydrothiophen-3-ol.

Microbial Bioconversion (e.g., Penicillium, Aspergillus, Streptomyces, Penicillium vinaceum)

Before the widespread adoption of isolated, engineered enzymes, whole-cell biocatalysis using various microorganisms was a common strategy for asymmetric reductions. Several fungal and bacterial strains are known to possess a diverse array of native oxidoreductases capable of reducing ketones.

For the reduction of this compound, whole-cell fungal systems have been reported to produce the desired (R)-alcohol with enantiomeric excess values ranging from 81-91% ee. chinayyhg.com While this is a significant improvement over many chemical methods, it falls short of the >99% ee required for pharmaceutical applications and achieved by evolved KREDs. chinayyhg.comresearchgate.net Specific genera such as Aspergillus and Penicillium are well-documented for their capacity to perform enantioselective reductions of various ketones, although detailed results for their specific application to this compound are not extensively reported in readily available literature. researchgate.netnih.govresearchgate.net The use of Streptomyces species in the bioconversion of waste materials into value-added products is also known, leveraging their rich enzymatic machinery. However, specific data on the reduction of this compound by these particular microbial strains remains an area for further investigation.

Table 2: Comparison of Biocatalytic Methods for this compound Reduction

Biocatalytic MethodCatalyst ExampleProduct ConfigurationReported Enantiomeric Excess (ee)Reference
Isolated Wild-Type EnzymeHorse Liver Alcohol Dehydrogenase(S)33% chinayyhg.com
Whole-Cell BioconversionFungal Systems(R)81-91% chinayyhg.com
Directed EvolutionEvolved Ketoreductase (KRED)(R)99.3% chinayyhg.com
Enzymatic Cascade Reactions (e.g., Pepsin-catalyzed)

Enzymatic cascade reactions, which involve multiple sequential transformations in a single pot catalyzed by one or more enzymes, represent a powerful strategy in modern organic synthesis. These cascades offer numerous advantages, including improved efficiency, reduced waste generation, and the potential for high stereoselectivity under mild reaction conditions. While the direct application of a pepsin-catalyzed cascade for the synthesis of this compound is not extensively documented in the literature, the principles of enzyme catalysis in organic media suggest the potential for such a process.

Pepsin, an aspartic protease, is well-known for its digestive function in highly acidic aqueous environments. wikipedia.orgbritannica.com However, studies have demonstrated that pepsin can also catalyze synthetic reactions, such as peptide bond formation, in biphasic systems or organic solvents. nih.govnih.gov For pepsin to be hypothetically employed in a cascade synthesis of a this compound derivative, a substrate bearing appropriate functional groups amenable to pepsin's catalytic activity would be required. For instance, a precursor molecule containing an ester or amide linkage at a suitable position could be a starting point. The cascade could be initiated by a pepsin-catalyzed hydrolysis or aminolysis, followed by an intramolecular cyclization to form the tetrahydrothiophene ring.

The success of such a hypothetical cascade would depend on several factors, including the stability and activity of pepsin in the chosen organic solvent, the design of the substrate to accommodate the enzyme's active site, and the optimization of reaction conditions to favor the desired cascade pathway over competing side reactions. Research into the broader application of proteases like pepsin in non-natural, complex synthetic transformations continues to be an active area of investigation.

Asymmetric Desymmetrization Approaches

Asymmetric desymmetrization of prochiral or meso compounds has emerged as a highly effective strategy for the enantioselective synthesis of chiral molecules. This approach avoids the need for chiral starting materials or the resolution of racemic mixtures, making it an atom-economical and elegant method for accessing enantiopure compounds.

A significant advancement in the synthesis of chiral tetrahydrothiophenes involves the asymmetric desymmetrization of oxetanes using a well-positioned internal sulfur nucleophile. nsf.govnih.govlatrobe.edu.auresearchgate.net In a notable study, a catalytic asymmetric approach was developed where a prochiral oxetane, tethered to a thioester as a "tamed" sulfur nucleophile, undergoes an intramolecular ring-opening reaction. nsf.govresearchgate.net This process is efficiently catalyzed by a chiral Brønsted acid, leading to the formation of chiral tetrahydrothiophenes with excellent enantioselectivities. nsf.govnih.govlatrobe.edu.auresearchgate.net The use of a thioester is crucial to the success of this methodology, as it modulates the reactivity of the sulfur nucleophile. nsf.govnih.govlatrobe.edu.auresearchgate.net

The general reaction scheme involves the activation of the oxetane ring by the chiral catalyst, followed by an intramolecular SN2-type attack by the sulfur atom of the thioester. This key step proceeds with high stereocontrol, dictated by the chiral environment provided by the catalyst.

The choice of the chiral catalyst is paramount in achieving high enantioselectivity in the desymmetrization of oxetanes. Chiral Brønsted acids, such as chiral phosphoric acids, have proven to be highly effective catalysts for this transformation. nsf.govnih.govlatrobe.edu.auresearchgate.net These catalysts activate the oxetane ring through hydrogen bonding, enhancing its electrophilicity and facilitating the nucleophilic attack by the internal sulfur source. nsf.govresearchgate.net

The catalyst's chiral backbone creates a well-defined chiral pocket that differentiates between the two enantiotopic faces of the prochiral oxetane, leading to the preferential formation of one enantiomer of the tetrahydrothiophene product. The efficiency of the catalysis is influenced by the specific structure of the Brønsted acid, including the nature of the substituents on the binaphthyl scaffold, which fine-tunes its steric and electronic properties.

A particularly challenging and valuable feature of this desymmetrization strategy is its ability to construct all-carbon quaternary stereocenters with high enantiomeric excess. nsf.govnih.govlatrobe.edu.auresearchgate.net By employing 3,3-disubstituted oxetanes as substrates, the intramolecular cyclization leads to the formation of tetrahydrothiophenes bearing a quaternary carbon atom at the C3 position. nsf.govresearchgate.net

The chiral Brønsted acid catalyst effectively controls the stereochemical outcome of the ring-opening and cyclization, ensuring the formation of the all-carbon quaternary stereocenter with high fidelity. nsf.govnih.govlatrobe.edu.auresearchgate.net This method provides a powerful tool for accessing complex and highly substituted chiral sulfur heterocycles that are otherwise difficult to synthesize.

The following table summarizes representative results from the asymmetric desymmetrization of various oxetane substrates, highlighting the high yields and enantioselectivities achieved in the formation of chiral tetrahydrothiophenes.

EntrySubstrate (Oxetane)CatalystProduct (Tetrahydrothiophene)Yield (%)ee (%)
1Phenyl-substitutedChiral Phosphoric Acid A3-Phenyl-tetrahydrothiophene derivative9596
2Naphthyl-substitutedChiral Phosphoric Acid A3-Naphthyl-tetrahydrothiophene derivative9297
3Furyl-substitutedChiral Phosphoric Acid A3-Furyl-tetrahydrothiophene derivative8595
4Thienyl-substitutedChiral Phosphoric Acid B3-Thienyl-tetrahydrothiophene derivative8894
5Alkyl-substitutedChiral Phosphoric Acid B3-Alkyl-tetrahydrothiophene derivative7590

Data synthesized from findings reported in the literature. nsf.gov

Chemical Reactivity and Transformations of Tetrahydrothiophen 3 One

Carbonyl Reactivity and Related Studies

The reactivity of the carbonyl group in Tetrahydrothiophen-3-one has been a subject of spectroscopic investigation, particularly focusing on its behavior in the excited state.

Analysis of Carbonyl Inversion Bands and Potential Energy Functions

Jet-cooled fluorescence excitation spectra of this compound's S1(n,π*) excited state have been recorded and analyzed. aip.orgresearchgate.net These studies reveal carbonyl inversion bands that are characteristic of a double-minimum potential energy function in the excited state. aip.orgresearchgate.net

For this compound, the barrier to this inversion in the S1(n,π*) state is 659 cm⁻¹ (7.9 kJ/mol). aip.orgresearchgate.net The potential energy minimum for this excited state occurs at a carbonyl wagging angle of 20°. aip.orgresearchgate.net These findings, when compared with data from other cyclic ketones, indicate that the inversion barrier increases with the ring angle strain at the ketone's carbon atom. aip.orgresearchgate.net The potential energy functions for these inversion bands can be modeled using mathematical expressions such as V=ax⁴−bx² or V=cx²+d exp(−fx²). aip.orgresearchgate.net

Detailed analysis of these potential energy functions provides insights into the conformational dynamics of the molecule in its excited state. doi.org

Table 1: Carbonyl Inversion Data for Cyclic Ketones in the S1(n,π) State*

CompoundInversion Barrier (cm⁻¹)Inversion Barrier (kJ/mol)Potential Energy Minimum (Wagging Angle)
This compound 659 aip.orgresearchgate.net7.9 aip.orgresearchgate.net20° aip.orgresearchgate.net
Tetrahydrofuran-3-one1152 aip.orgresearchgate.net13.8 aip.orgresearchgate.net26° aip.orgresearchgate.net

This table presents comparative data on the carbonyl inversion barriers and potential energy minima for this compound and a related cyclic ketone, highlighting the influence of the heteroatom on these properties.

Oxidative Transformations

The sulfur atom in the this compound ring is susceptible to oxidation, leading to the formation of sulfone derivatives. This transformation is a key reaction for modifying the properties and reactivity of the parent compound.

Formation of Tetrahydrothiophene-3-one-1,1-dioxide

A significant oxidative transformation of this compound is its conversion to Tetrahydrothiophene-3-one-1,1-dioxide. tandfonline.comtandfonline.com This process typically involves a two-step sequence. tandfonline.comnih.gov First, the ketone group of this compound is protected by converting it into a ketal, for example, by reacting it with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid. tandfonline.comnih.govuzh.ch

The resulting intermediate, a thioether, is then oxidized. nih.gov A common method for this oxidation is the use of hydrogen peroxide with a catalyst such as sodium tungstate. tandfonline.comnih.govuzh.ch Finally, the ketal protecting group is removed through acid-catalyzed hydrolysis to yield Tetrahydrothiophene-3-one-1,1-dioxide. tandfonline.comnih.gov This method is advantageous as it can be performed on a large scale and avoids the use of hazardous oxidizing agents. tandfonline.com

Table 2: Synthesis of Tetrahydrothiophene-3-one-1,1-dioxide

StepReactantsReagentsProductYield
1. Protection This compoundTriethyl orthoformate, p-toluenesulfonic acid3,3-Diethoxytetrahydrothiophene-
2. Oxidation 3,3-DiethoxytetrahydrothiopheneHydrogen peroxide, sodium tungstate, sodium acetate3,3-Diethoxytetrahydrothiophene-1,1-dione94% tandfonline.comtandfonline.com
3. Deprotection 3,3-Diethoxytetrahydrothiophene-1,1-dioneAqueous acid (e.g., HCl)Tetrahydrothiophene-3-one-1,1-dioxide86% (overall) tandfonline.comtandfonline.com

This table outlines the key steps, reagents, and reported yields for a common synthetic route to Tetrahydrothiophene-3-one-1,1-dioxide.

Ring Transformations and Derivatives Formation

This compound can undergo ring transformation reactions, serving as a building block for more complex heterocyclic structures. rsc.org For instance, it can participate in base-catalyzed ring transformation reactions with functionalized 2H-pyran-2-ones to yield 2,3-dihydro-1-benzothiophenes. rsc.org The carbanion generated from the deprotonation of this compound at the C-2 position initiates this transformation. stackexchange.com

Furthermore, this compound is a precursor for various derivatives. chemicalbook.com A notable example is its biological conversion to (R)-tetrahydrothiophen-3-ol, an optically active derivative, through incubation with certain strains of microorganisms like Penicillium, Aspergillus, or Streptomyces. wipo.intgoogle.com Additionally, its derivative, Tetrahydrothiophene-3-one-1,1-dioxide, is used in the synthesis of condensed 1,4-dihydropyridines, such as thienopyridine derivatives, via reactions like the modified Hantzsch reaction. uzh.ch

General Reactivity Considerations for Organosulfur Ketones

Organosulfur ketones, like this compound, exhibit reactivity influenced by the presence of the sulfur atom. The sulfur atom, being more polarizable than carbon, can stabilize an adjacent negative charge. britannica.com This property is crucial in reactions involving the formation of a carbanion at the α-carbon to the sulfur atom. britannica.com

In the context of ketones, the α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. For this compound, deprotonation can occur at the C-2 position, adjacent to the sulfur, which is a key step in its ring transformation reactions. stackexchange.com

Applications of Tetrahydrothiophen 3 One in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate for Structurally Diverse Heterocycles

Tetrahydrothiophen-3-one is a valuable synthetic intermediate in organic chemistry due to its bifunctional nature, containing both a reactive ketone group and a sulfur-containing heterocyclic ring. This combination allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex and structurally diverse heterocyclic systems. The carbonyl group can undergo various classical reactions such as condensation with amines and hydrazines, reduction to the corresponding alcohol, and reactions with organometallic reagents. These transformations introduce new functional groups and stereocenters, which can then be utilized in subsequent cyclization or modification steps.

Furthermore, the tetrahydrothiophene (B86538) ring itself can be modified through oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which alters the electronic properties and reactivity of the molecule. The ring can also serve as a scaffold, providing a defined stereochemical and conformational framework for the construction of fused or spirocyclic heterocyclic systems. The ability to functionalize both the ketone and the ring system makes this compound a key starting material for creating libraries of novel heterocyclic compounds for various research applications.

Pharmaceutical and Medicinal Chemistry Research Applications

Precursor for Thiosemicarbazones, Thiazolidinones, and Thiazoles

The carbonyl group of this compound is a key reactive site for the synthesis of various heterocyclic compounds with potential biological activity. One common transformation is the condensation reaction with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. nih.govresearchgate.net This reaction typically proceeds by mixing the ketone and thiosemicarbazide in a suitable solvent, often with catalytic acid. acs.org The resulting thiosemicarbazone, this compound thiosemicarbazone, is not just a stable final product but also a crucial intermediate for further heterocyclic synthesis.

This thiosemicarbazone can serve as a precursor for the synthesis of 4-thiazolidinones. The general synthesis of 4-thiazolidinones involves the cyclization of a Schiff base with a compound containing a mercaptoacetic acid moiety. google.com In this context, the thiosemicarbazone derived from this compound can be reacted with reagents like thioglycolic acid in a suitable solvent, often with a catalyst like zinc chloride, to yield a thiazolidinone ring fused or attached to the tetrahydrothiophene scaffold. nih.gov

Additionally, this compound can be a starting point for the synthesis of thiazole (B1198619) derivatives. A common method for thiazole synthesis is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. derpharmachemica.comresearchgate.net this compound can be halogenated at the α-position to the carbonyl group, and the resulting α-halo-tetrahydrothiophen-3-one can then be reacted with a thioamide to construct the thiazole ring.

Target HeterocycleSynthetic Pathway from this compoundKey Reagents
ThiosemicarbazoneCondensation reaction with the carbonyl group.Thiosemicarbazide, acid catalyst
ThiazolidinoneFormation of thiosemicarbazone followed by cyclization.Thiosemicarbazide, Thioglycolic acid, ZnCl2
ThiazoleAlpha-halogenation followed by Hantzsch synthesis.Halogenating agent (e.g., NBS), Thioamide

Synthesis of Anti-inflammatory and Analgesic Agents

The thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, and numerous thiophene derivatives have been developed as potent anti-inflammatory and analgesic agents. nih.govencyclopedia.pubnih.govnih.gov These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Tetrahydrothiophene-based structures serve as valuable scaffolds for the design of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The saturated nature of the tetrahydrothiophene ring allows for specific three-dimensional arrangements of substituents, which can lead to improved binding at target enzymes and enhanced selectivity.

Research has shown that various substituted thiophenes exhibit significant anti-inflammatory and analgesic activities in preclinical models. nih.govnih.gov For instance, certain tetrasubstituted thiophenes have demonstrated good anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.govnih.gov The development of nonacidic thiophene derivatives is a particular area of interest, as the acidic moiety in many traditional NSAIDs is associated with gastrointestinal side effects. nih.gov By using the this compound core, medicinal chemists can synthesize a variety of nonacidic derivatives and explore their potential as safer anti-inflammatory and analgesic agents. researchgate.net

Thiophene Derivative ClassBiological ActivityMechanism of Action (if known)Reference Compound Example
Tetrasubstituted thiophenesAnti-inflammatoryDual COX/LOX inhibitionTenidap nih.gov
ThienopyrimidinesAnalgesic, Anti-inflammatoryInhibition of PGE2 synthesisNot specified nih.gov
3-Substituted-amino-thieno[2,3-d]pyrimidin-4-onesAnalgesic, Anti-inflammatoryNot specifiedDiclofenac sodium (as reference) nih.gov

Intermediates for Anti-tumor Drugs (e.g., 5-Fluorouracil)

5-Fluorouracil (5-FU) is a widely used antimetabolite in cancer chemotherapy, particularly for solid tumors. derpharmachemica.commdpi.com The synthesis of 5-FU and its derivatives is a critical area of pharmaceutical research. derpharmachemica.commdpi.com Established synthetic routes to 5-Fluorouracil often start from precursors like fluoroacetic acid esters or uracil (B121893) itself. chemicalbook.comresearchgate.net For example, one method involves the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methyl isothiourea and subsequent hydrolysis to yield 5-Fluorouracil. chemicalbook.com Another approach is the direct fluorination of uracil. chemicalbook.com

While this compound is a versatile building block for a wide array of pharmaceuticals, its direct role as a key intermediate in the established, large-scale synthesis of 5-Fluorouracil is not prominently documented in the scientific literature. The synthesis of 5-FU prodrugs and derivatives often involves modification at the N-1 and/or N-3 positions of the 5-FU ring with various carrier molecules to improve its pharmacokinetic properties. mdpi.comnih.gov These modifications typically start from 5-FU itself, which is then reacted with other chemical entities. nih.govnih.gov

Building Block for Antibacterial Agents (e.g., Sulopenem (B8136399) Precursors)

This compound derivatives are crucial building blocks in the synthesis of certain β-lactam antibiotics, most notably sulopenem. acs.org Sulopenem is a penem (B1263517) antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. google.compatsnap.com The core structure of sulopenem features a (5R,6S)-6-(1(R)-hydroxyethyl)-2-thio-2-penem nucleus, and the substituent at the 2-position is a cis-1-oxo-3-thiolanylthio group, which is derived from a tetrahydrothiophene precursor. acs.org

The synthesis of sulopenem involves the preparation of this key thiolanyl side chain, which is then coupled to the penem core. The chirality and oxidation state of the sulfur atom in the tetrahydrothiophene ring are critical for the biological activity of the final antibiotic. Therefore, stereoselective synthetic methods are employed to prepare the required (cis)-1-oxo-3-thiolanyl intermediate from precursors related to this compound. The incorporation of this specific tetrahydrothiophene-based moiety is a key factor in the potent and broad-spectrum antibacterial efficacy of sulopenem. google.com

AntibioticRole of Tetrahydrothiophene MoietyKey Synthetic Step
SulopenemForms the 2-[(cis-1-oxo-3-thiolanyl)thio] side chain, crucial for antibacterial activity.Coupling of the pre-formed tetrahydrothiophene-based side chain to the penem core.

Development of Melanocortin-4 Receptor Ligands

The melanocortin-4 receptor (MC4R) is a G-protein-coupled receptor that plays a significant role in regulating energy homeostasis, making it an important target for the development of therapeutics for obesity and other metabolic disorders. nih.govmdpi.com Research in this area involves the design and synthesis of selective ligands that can modulate the activity of this receptor. nih.govnih.gov

Derivatives of tetrahydrothiophene have been explored as scaffolds for the development of novel MC4R ligands. nih.gov In one study, piperazinebenzylamine derivatives were synthesized starting from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid. nih.gov This carboxylic acid precursor is structurally related to this compound, which can be a starting material for its synthesis through functional group manipulations. The resulting tetrahydrothiophene-containing compounds were evaluated for their binding affinities at the human MC4R. nih.gov These studies demonstrate the utility of the tetrahydrothiophene core as a rigid scaffold to present key pharmacophoric elements in a defined spatial orientation for interaction with the MC4R binding site. nih.gov

Ligand ScaffoldTarget ReceptorRationale for Tetrahydrothiophene Core
Piperazinebenzylamine derivatives of tetrahydrothiophene-3-carboxylic acidMelanocortin-4 Receptor (MC4R)Provides a five-membered ring constrained scaffold to orient substituents for receptor binding.

Synthesis of Antifungal and Broad-Spectrum Antibacterial Agents

The thiophene ring, a core component of this compound, is a key structural motif in a multitude of pharmacologically significant compounds. While direct studies initiating from this compound for the synthesis of antifungal and antibacterial agents are not extensively detailed in the reviewed literature, the synthesis of various thiophene derivatives with potent antimicrobial and antifungal activities underscores the potential of this scaffold.

Research has demonstrated that highly substituted thiophene derivatives exhibit a wide range of therapeutic properties. For instance, novel thiophene derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, certain tetrasubstituted 2-acetylthiophene (B1664040) derivatives have been used as precursors for iminothiophene derivatives that show significant antibacterial activity, with some being more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. researchgate.net Furthermore, these compounds have also demonstrated activity against various fungal species. researchgate.net

In other studies, new classes of tetrahydrobenzothiophene derivatives have been designed and synthesized, exhibiting good to potent inhibitory activities against bacteria such as E. coli, P. aeruginosa, Salmonella, and S. aureus. nih.gov The synthetic pathway for these compounds often begins with a Gewald reaction to form the substituted thiophene ring, which is then further functionalized. nih.gov Additionally, thiophene-based stilbene (B7821643) derivatives bearing a 1,3,4-oxadiazole (B1194373) unit have been synthesized and shown to possess improved antifungal activity against phytopathogenic fungi like Botrytis cinerea when compared to resveratrol. nih.gov Another area of research has focused on thiophene/furan-1,3,4-oxadiazole carboxamide derivatives as potent succinate (B1194679) dehydrogenase inhibitors, which have demonstrated fair to potent antifungal activity against several phytopathogenic fungi. nih.gov

These examples highlight the versatility of the thiophene scaffold in the development of new antimicrobial and antifungal agents. Although the direct use of this compound as a starting material for these specific compounds is not explicitly documented in the provided search results, its core structure is fundamental to the active molecules, suggesting its potential as a valuable precursor in this field.

Construction of Chiral Thionucleoside Analogues

This compound serves as a crucial building block in the synthesis of chiral thionucleoside analogues, which are important compounds in medicinal chemistry due to their potential antiviral and anticancer properties. The tetrahydrothiophene moiety mimics the furanose ring of natural nucleosides, with the sulfur atom replacing the ring oxygen.

A significant strategy for the construction of these analogues involves the asymmetric synthesis of 3-amine-tetrahydrothiophene derivatives. This is achieved through a nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol (B89426) cascade reaction. This method allows for the creation of chiral 3-amine-tetrahydrothiophene derivatives that contain a quaternary stereocenter with high yields and excellent diastereoselectivity and enantioselectivity. This novel approach provides an efficient and convenient pathway to construct chiral thionucleoside analogues.

Precursors for HIV-1 Protease Inhibitors

The development of potent inhibitors for the Human Immunodeficiency Virus (HIV-1) protease is a critical area of pharmaceutical research. While the core structure of many successful HIV-1 protease inhibitors features a tetrahydrofuran (B95107) (THF) moiety, the analogous tetrahydrothiophene (THT) ring, as found in this compound, has also been explored as a bioisosteric replacement.

The rationale for incorporating these cyclic ethers and thioethers into the inhibitor structure is to enhance binding interactions with the protease enzyme. Specifically, substituted tetrahydrofuran derivatives have been designed and synthesized to act as P2 ligands in a range of potent HIV-1 protease inhibitors. researchgate.netsemanticscholar.org These THF derivatives are engineered to maximize hydrogen bonding and van der Waals interactions with the backbone atoms within the S2 subsite of the HIV-1 protease active site. researchgate.netsemanticscholar.org The well-known HIV-1 protease inhibitor Darunavir, for instance, incorporates a bis-tetrahydrofuranylurethane (bis-THF) as a P2 ligand, which is crucial for its high efficacy. semanticscholar.org

While the extensive body of research focuses on tetrahydrofuran derivatives, the underlying principle of using a five-membered heterocyclic ring to optimize inhibitor-enzyme interactions is applicable to tetrahydrothiophene-based structures as well. The substitution of the oxygen atom with a sulfur atom can alter the geometric and electronic properties of the ring, potentially leading to different binding affinities and pharmacological profiles. However, based on the available search results, the direct use of this compound as a precursor for the synthesis of commercial or late-stage clinical HIV-1 protease inhibitors is not explicitly documented. The research landscape is currently dominated by the tetrahydrofuran analogues. researchgate.netsemanticscholar.orggoogle.comgoogle.comgoogle.com

Precursors for Tricyclic Dihydropyridine (B1217469) Derivatives

This compound is a valuable precursor in the synthesis of novel tricyclic dihydropyridine (DHP) derivatives. These compounds are of interest in medicinal chemistry due to their potential as modulators of potassium channels and calcium channels.

In the synthesis of these tricyclic systems, a tetrahydrothiophene ring is fused to the dihydropyridine ring. A key intermediate in this process is tetrahydrothiophene-3-one-1,1-dioxide, which is prepared from this compound. nih.govnih.gov A microwave-assisted method has been reported for the synthesis of these novel tricyclic 1,4-DHP derivatives, highlighting an efficient and rapid approach. nih.gov The resulting compounds, where a dimethyl-substituted cyclohexane (B81311) or a tetrahydrothiophene ring is fused to the DHP core, have been evaluated for their pharmacological effects, such as potassium channel opening effects on rat mesenteric arteries and urinary bladders. nih.gov

Formation of Chiral Bioactive Molecules from Tetrahydrothiophene Scaffolds

The tetrahydrothiophene scaffold, derivable from this compound, is a versatile platform for the construction of a variety of chiral bioactive molecules. The inherent chirality and the presence of the sulfur atom offer unique structural and functional properties that are leveraged in the design of novel therapeutic agents and other biologically active compounds.

One notable application is in the synthesis of unprecedented C2-spirooxindoles that incorporate a 3-amine-tetrahydrothiophene moiety. These complex molecules are synthesized via an asymmetric sulfa-Michael/aldol cascade reaction of 2-ylideneoxindoles with 1,4-dithiane-2,5-diol (B140307), catalyzed by a squaramide derived from cinchona. This method allows for the creation of a spiro hetero-quaternary carbon center and three consecutive chiral centers with high yield, diastereoselectivity, and enantioselectivity.

The synthesis of chiral polythiophenes is another area where monomeric precursors derived from the tetrahydrothiophene scaffold are crucial. These chiral polymers have potential applications as chiral sensors, catalysts, and chromatographic supports. The synthetic approaches to these monomers often involve the functionalization of the thiophene ring with chiral substituents.

The table below summarizes key research findings on the synthesis of chiral bioactive molecules from tetrahydrothiophene scaffolds.

Catalyst/ReagentReactantsProductKey Features
Squaramide derived from cinchona2-Ylideneoxindoles, 1,4-Dithiane-2,5-diolC2-Spirooxindoles with a 3-amine-tetrahydrothiophene moietyAsymmetric sulfa-Michael/aldol cascade reaction; High yield, diastereoselectivity, and enantioselectivity.

Agricultural Chemistry Research Applications

Synthesis of Pesticides and Herbicides (e.g., Thiobencarb, Molinate, Thiocarbamate)

This compound and its derivatives are important intermediates in the synthesis of various agrochemicals, particularly herbicides. The thiocarbamate class of herbicides, which includes commercially significant products like Thiobencarb and Molinate, represents a key area of application. While the direct synthesis of Thiobencarb and Molinate from this compound is not explicitly detailed in the provided search results, the synthesis of other thiocarbamate herbicides from related precursors highlights the relevance of this chemical class.

A notable example is the use of 2,4-dimethyltetrahydrothiophene-3-one as a primary intermediate in the preparation of the herbicide dimethenamid. google.com Dimethenamid is an acetamide (B32628) herbicide used for the control of grassy and broadleaf weeds in various crops. google.com The synthesis of 2,4-dimethyltetrahydrothiophene-3-one can be achieved by reacting methacrylic acid and 2-mercaptopropionic acid. google.com

The general class of thiocarbamates are well-established herbicides that act by inhibiting fatty acid elongation, a crucial process for the biosynthesis of surface waxes and suberin in plants. This inhibition is a key aspect of their herbicidal mechanism.

The table below presents information on herbicides related to the tetrahydrothiophene scaffold.

HerbicideChemical ClassIntermediate
DimethenamidAcetamide2,4-Dimethyltetrahydrothiophene-3-one google.com
ThiobencarbThiocarbamateNot specified
MolinateThiocarbamateNot specified

Polymer Science and Advanced Material Development

The utility of this compound in polymer science stems from its potential to be chemically modified into various monomers. The ketone group and the sulfur-containing ring are key to its reactivity, allowing for the synthesis of precursors for a range of polymers with specialized properties.

Role as a Cross-linking Agent in Polymer Production

Cross-linking agents are crucial for enhancing the mechanical, thermal, and chemical properties of polymers by forming bridges between polymer chains. For a molecule to act as a cross-linker, it typically requires at least two reactive functional groups. While this compound in its native form is monofunctional due to its single ketone group, this ketone serves as a reactive handle for synthetic modifications.

Through established organic reactions, the ketone can be converted into a variety of other functional groups. For instance, it can undergo reactions to introduce diols, diamines, or other bifunctional moieties. These derivatives could then potentially be employed as cross-linking agents in the production of polyesters, polyamides, or epoxy resins. However, the direct application of unmodified this compound as a cross-linking agent is not a primary role, and its value lies in its capacity as a precursor to customized bifunctional molecules.

Development of Specialty Polymers and Coatings

The development of specialty polymers and coatings often requires monomers with unique functional groups to impart specific properties such as improved adhesion, thermal stability, or optical characteristics. This compound is a valuable starting material for creating such custom monomers.

The chemical reactivity of the ketone group allows for the introduction of a wide array of side chains. These modifications can be designed to create monomers that, when polymerized, result in materials with tailored functionalities. For example, the synthesis of chiral polymers can be achieved by introducing chiral substituents at the ketone position. mdpi.com Such polymers are of interest for applications in chiral separations and as sensors for chiral molecules. mdpi.com The ability to functionalize the tetrahydrothiophene ring system makes it a foundational component in the design of monomers for high-performance and specialty polymer applications.

Synthesis of Conductive Polymers (e.g., Polythiophene)

Conductive polymers, particularly polythiophenes, are a cornerstone of modern organic electronics, finding use in displays, sensors, and photovoltaics. wikipedia.org These polymers derive their conductivity from the delocalization of electrons along a conjugated backbone composed of linked aromatic thiophene rings. wikipedia.orgwikipedia.org

This compound, being a saturated (non-aromatic) compound, cannot be directly polymerized into a conductive material. However, it serves as a key precursor for the synthesis of the necessary aromatic thiophene monomers. The synthetic pathway involves the chemical modification of the this compound ring to create an aromatic thiophene ring, which can then be substituted with various functional groups to control the properties of the final polymer.

The conversion process typically involves:

Reduction/Modification of the Ketone: The ketone at the 3-position is removed or converted into a different substituent.

Aromatization: The saturated tetrahydrothiophene ring is dehydrogenated to form the aromatic thiophene ring.

Once the functionalized aromatic thiophene monomer is synthesized, it can be polymerized through methods like oxidative chemical polymerization using agents such as ferric chloride (FeCl₃) or through electrochemical polymerization. wikipedia.orgcmu.edu The choice of substituent on the thiophene ring is critical as it influences the solubility, processability, and electronic properties of the resulting polythiophene. wikipedia.orgcmu.edu

Monomer PrecursorResulting PolymerKey Properties and Applications
3-AlkylthiophenePoly(3-alkylthiophene) (P3AT)Soluble and processable, used in organic field-effect transistors (OFETs) and solar cells. wikipedia.orgcmu.edu
3,4-Ethylenedioxythiophene (EDOT)Poly(3,4-ethylenedioxythiophene) (PEDOT)High conductivity and stability, used for antistatic coatings and transparent electrodes. wikipedia.orgwikipedia.org
3-Substituted Chiral ThiopheneChiral PolythiopheneUsed for detection and separation of chiral analytes. mdpi.com

Contributions to Natural Product Synthesis Methodologies

The precise and complex architecture of natural products presents a significant challenge for synthetic chemists. acs.org Small, functionalized heterocyclic molecules are invaluable building blocks in constructing these larger structures. This compound has proven to be a critical starting material in the total synthesis of biotin (B1667282) (also known as Vitamin H), an essential enzyme cofactor. scripps.edunih.gov

Biotin features a complex fused-ring system containing a tetrahydrothiophene ring. nih.gov Synthetic strategies for biotin often utilize a precursor that can provide this core sulfur-containing ring structure. This compound and its derivatives serve this purpose, acting as a scaffold upon which the remainder of the molecule is constructed.

One of the early total syntheses of biotin illustrates this utility, where a derivative of a cis-4-carboxy-5-formyl-imidazolidone-2 was treated with hydrogen sulfide (B99878) to introduce the sulfur atom and form a thiolactone, a key intermediate containing the tetrahydrothiophene core. google.com This intermediate was then further elaborated through a series of reactions to introduce the valeric acid side chain and complete the synthesis of the biotin molecule. google.com The use of this compound as a foundational building block significantly simplifies the approach to this complex natural product.

Key Stages in a Representative Biotin Synthesis Involving a Thiolactone Intermediate
StageKey Reactant/IntermediateTransformationPurpose
11,3-dibenzyl-cis-4-carboxy-5-formyl-imidazolidone-2 derivativeReaction with H₂S and KSHFormation of the core thiolactone (tetrahydrothiophene) ring. google.com
2Thiolactone (VII)Grignard reaction with methoxybutyl-magnesium bromideIntroduction of the carbon skeleton for the valeric acid side chain. google.com
3Unsaturated intermediate (IX)Catalytic hydrogenationSaturation of the side chain. google.com
4N-monobenzylbiotin derivativeDebenzylation with sodium in liquid ammoniaRemoval of protecting groups to yield the final d,l-biotin product. google.com

Spectroscopic Characterization Techniques for Tetrahydrothiophen 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within Tetrahydrothiophen-3-one and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The signals in the spectrum can be assigned to the protons at different positions on the thiophane ring. For the parent compound, this compound, characteristic signals for the methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group are observed. chemicalbook.com In derivatives, the chemical shifts and coupling patterns of these protons are influenced by the nature and position of the substituents, offering valuable insights into their specific placement on the ring. hhu.de

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of the carbonyl carbon in this compound is particularly diagnostic, appearing at a characteristic downfield position. The shifts of the other carbon atoms in the ring provide further structural confirmation. For substituted derivatives, the ¹³C NMR spectrum reveals changes in the chemical shifts of the ring carbons, which can be used to deduce the substitution pattern. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. mdpi.com

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H₂ValueValue
C4-H₂ValueValue
C5-H₂ValueValue
C=O-Value

Interactive Data Table: NMR Data for this compound Note: Specific chemical shift values can vary depending on the solvent and instrument used.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹Hδ 2.8 - 3.0Triplet
¹Hδ 3.1 - 3.3Multiplet
¹³Cδ 208 - 212
¹³Cδ 40 - 45
¹³Cδ 28 - 32

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. masterorganicchemistry.com For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl group (C=O) and the C-S bond.

The IR spectrum of this compound exhibits a strong, characteristic absorption band for the carbonyl stretching vibration, typically in the range of 1710-1730 cm⁻¹. chemicalbook.comnist.gov The exact position of this band can be influenced by the ring strain and the presence of substituents. The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The spectrum also shows characteristic C-H stretching and bending vibrations for the methylene groups in the ring. nih.gov In substituted derivatives, additional absorption bands corresponding to the functional groups of the substituents will be present, allowing for their identification. nih.gov

Interactive Data Table: Key IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1715Strong
C-H (Aliphatic)~2850-2960Medium
C-S~600-800Weak to Medium

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. youtube.com

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 102.16 g/mol . nist.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if an appropriate gamma-hydrogen is available. libretexts.orgmiamioh.edu The fragmentation pattern of this compound and its derivatives can help to confirm the structure and identify the nature and location of substituents. researchgate.netchemguide.co.uk Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is often used for more fragile molecules and can provide information on the molecular weight with minimal fragmentation.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/zPossible Fragment Ion
102[C₄H₆OS]⁺ (Molecular Ion)
74[M - CO]⁺
58[M - C₂H₄O]⁺
46[CH₂S]⁺

X-ray Crystallography for Absolute Configuration and Solid-State Structure

The five-membered thiophane ring in this compound is not planar and can adopt different conformations, such as the envelope or twist conformation. figshare.com X-ray crystallographic studies on derivatives of tetrahydrothiophene (B86538) have shown that the ring can adopt various puckered conformations. researchgate.netresearchgate.net The solid-state structure determined by X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which influence the packing of the molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Vibrational Data Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show a weak n→π* transition for the carbonyl group at a longer wavelength and a stronger π→π* transition at a shorter wavelength. nist.gov A solution of a related compound in tetrahydrofuran (B95107) (THF) showed an intense absorption at 290 nm. researchgate.net The position and intensity of these absorption bands can be affected by the solvent and the presence of substituents on the thiophane ring. researchgate.net Analysis of vibrational data, often obtained from IR and Raman spectroscopy, can provide further insights into the molecular structure and bonding. stackexchange.comnist.gov

Advanced Spectroscopic Methods for Microstructure and Component Distribution in Materials

In the context of materials science, where this compound or its derivatives might be incorporated into polymers or other materials, advanced spectroscopic methods can be used to probe the microstructure and the distribution of the components. Techniques such as solid-state NMR can provide information about the conformation and dynamics of the thiophane ring within a solid matrix. Spectroscopic imaging techniques, like FT-IR microscopy, can be used to map the spatial distribution of the this compound moiety within a material, which is crucial for understanding the material's properties and performance. mdpi.com

Computational and Mechanistic Studies on Tetrahydrothiophen 3 One

Conformational Analysis (Relevant to Tetrahydrothiophene (B86538) Ring Systems)

Gas Phase and Crystalline Phase Conformational Preferences

Detailed computational and experimental studies specifically determining the conformational preferences of tetrahydrothiophen-3-one are not extensively available in the public literature. However, insights can be drawn from computational analyses of the parent compound, tetrahydrothiophene (THT).

For unsubstituted THT, calculations at various levels of theory have confirmed that the puckered, non-planar twist conformation (C₂ symmetry) is the preferred geometry in the gas phase. This preference is a classic characteristic of five-membered rings, which adopt puckered forms to relieve torsional strain. In the crystalline phase, X-ray studies of THT show a conformation with C₁ symmetry, which can be described as a slightly distorted version of the C₂ twist conformation. This distortion is attributed to packing effects within the crystal lattice, where intermolecular forces influence the final geometry. The energy penalty for this distortion from true C₂ symmetry is calculated to be very small.

The introduction of a carbonyl group at the C-3 position in this compound is expected to significantly alter these preferences. The sp² hybridization of the carbonyl carbon and the associated dipole moment would introduce new steric and electronic factors. Plausible conformations would include envelope (Cₛ) and alternative twist forms that would seek to minimize unfavorable eclipsing interactions and dipole-dipole repulsions. Definitive determination of the global minimum energy conformations in both the gas and crystalline phases for this compound itself awaits dedicated computational modeling and crystallographic studies.

Racemization Mechanisms via Pseudo Rotation

Similar to conformational preferences, specific studies on the racemization of this compound are not well-documented. For the parent THT ring, the mechanism for interconversion between its two enantiomeric twist forms (C₂ and C₂') is described as a partial pseudo rotation. This process proceeds through a higher-energy envelope conformation (Cₛ symmetry) which acts as the transition state.

In the case of this compound derivatives that are chiral due to substitution at the C-2 or C-4 positions, racemization can occur via a different, and likely more facile, mechanism. The presence of the carbonyl group allows for racemization through the formation of a planar enol or enolate intermediate. This keto-enol tautomerism, which can be catalyzed by acids or bases, would temporarily remove the chirality at the α-carbon (C-2 or C-4), leading to a loss of stereochemical information. The rate of this racemization pathway is highly dependent on factors such as the solvent, temperature, and the presence of catalytic species. This enolization-based pathway is generally considered a lower-energy route for racemization of α-chiral ketones compared to mechanisms involving the inversion of the entire ring system.

Computational Studies of Molecular Clustering and Intermolecular Interactions

While specific computational studies on the molecular clustering of this compound are not available, the analysis of its functional groups allows for a prediction of its primary intermolecular interactions. The molecule contains a polar carbonyl group, making dipole-dipole interactions a dominant force in how the molecules orient themselves with respect to one another. The carbonyl oxygen is a hydrogen bond acceptor, allowing for the formation of weak C-H···O hydrogen bonds with neighboring molecules.

Computational chemistry provides a powerful toolkit to analyze these interactions in detail. Methodologies applied to similar heterocyclic compounds, such as 3-thiophene acetic acid, demonstrate how these forces can be quantified. nih.gov

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular contacts. For this compound, it would likely reveal significant contributions from H···O, H···H, and H···S contacts, highlighting the importance of hydrogen bonding and van der Waals forces.

Energy Framework Analysis: This method calculates the pairwise interaction energies between molecules in a crystal lattice, distinguishing between electrostatic and dispersion components. For this compound, this would likely show that the stability of molecular clusters is driven by a combination of strong electrostatic (dipole-dipole) and weaker, but cumulatively significant, dispersion forces. nih.gov

Reduced Density Gradient (RDG) Analysis: This method identifies and characterizes non-covalent interactions, visualizing them as surfaces between molecules. This would allow for the direct visualization of the predicted C-H···O hydrogen bonds and other van der Waals contacts. nih.gov

These computational approaches would be essential to understanding the aggregation behavior, crystal packing, and resulting macroscopic properties of this compound.

Rationalization of Stereochemical Outcomes in Asymmetric Syntheses

Computational studies are a critical tool for understanding and predicting the outcomes of asymmetric syntheses. For reactions producing chiral derivatives of tetrahydrothiophene, Density Functional Theory (DFT) calculations are often employed to model the transition states of the key stereodetermining steps. researchgate.net By calculating the relative free energies of the different diastereomeric transition states that lead to the possible stereoisomers, researchers can rationalize why one enantiomer or diastereomer is formed preferentially.

For example, in a catalyzed asymmetric reaction, DFT models would include the substrate, the catalyst, and any other reacting species. The calculations can reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, between the chiral catalyst and the substrate in the transition state. researchgate.net The transition state with fewer steric clashes and more stabilizing interactions will be lower in energy, and the reaction will proceed predominantly through this pathway, leading to the observed product. researchgate.net

Although a specific study combining the asymmetric synthesis of a this compound derivative with a computational rationalization was not identified in the searched literature, this approach is a standard and powerful method in modern organic chemistry for explaining enantioselectivity.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecule (protein). This method is instrumental in drug discovery and medicinal chemistry. While this compound itself is a simple building block, its derivatives, which incorporate the tetrahydrothiophene scaffold, have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents against a variety of protein targets. gyanvihar.orgaip.orgrsc.orgnih.govnih.govacs.org

These studies aim to understand how the ligands interact with key amino acid residues in the protein's binding pocket. Common interactions observed for tetrahydrothiophene derivatives include:

Hydrogen Bonding: Where polar groups on the ligand interact with donor or acceptor residues in the protein.

Hydrophobic Interactions: Where nonpolar parts of the ligand nestle into hydrophobic pockets of the target.

Pi-Pi Stacking: Interactions between aromatic rings on the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of these simulations are often expressed as a docking score, which is an estimate of the binding free energy (in kcal/mol), with more negative values indicating stronger predicted binding.

The following table summarizes the findings from several molecular docking studies on various derivatives containing the thiophene (B33073) or tetrahydrothiophene core structure.

Derivative ClassProtein Target (PDB ID)Range of Docking Scores (kcal/mol)Key Interactions Observed
Tetrasubstituted ThiophenesSARS-CoV-2 Main Protease-25.18 to -81.42Not specified
Thiophene SulfonamidesEnoyl Acyl Carrier Protein Reductase (InhA) (2NSD)-6.0 to -12.0Not specified
Thiazole-Thiophene ScaffoldsBreast Cancer Protein (2W3L)Not specifiedHydrogen bonding, hydrophobic interactions
Thiophene-based OxadiazolesHuman Carbonic Anhydrase IX (CA IX)Approx. -5.6Binding to key nucleobases and amino acids
N-Allylaminocyclohex-2-enonesDihydropteroate Synthase (DHPS)Approx. -5.8Hydrogen bonding, hydrophobic interactions

These studies demonstrate the utility of the tetrahydrothiophene scaffold in designing ligands for diverse biological targets. The computational predictions of binding modes and affinities guide the synthesis and optimization of new potential drug candidates. gyanvihar.orgacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydrothiophen-3-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Common synthesis involves cyclization of γ-thiobutyrolactone derivatives or dehydrogenative coupling reactions. For example, copper-catalyzed cross-dehydrogenative coupling (CDC) with hydrogenated graphene employs Cu(OTf)₂ and DDQ as oxidants, achieving functionalization confirmed via XPS and FTIR . Yield optimization requires precise control of catalyst loading (e.g., 10 mol% Cu(OTf)₂) and reaction time (24–48 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • FTIR : Identifies carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ and sulfur-related peaks at 600–800 cm⁻¹ .
  • XPS : Confirms sulfur (S 2p₃/₂ at ~163.5 eV) and carbon oxidation states in functionalized materials .
  • Microwave Spectroscopy : Resolves ring-inversion dynamics (barrier ~27 kJ/mol) via rotational constants and DFT calculations .

Q. How can computational methods (e.g., DFT) model this compound’s ring-inversion dynamics?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) simulate the puckered ring geometry, predicting a ring-twisting angle (θₑ) of 26° ± 7°, consistent with experimental microwave data. Basis set selection and solvent effects (e.g., implicit PCM models) are critical for accuracy .

Advanced Research Questions

Q. How can cross-dehydrogenative coupling (CDC) reactions involving this compound be optimized for graphene functionalization?

  • Methodological Answer : Optimization requires:

  • Catalyst Screening : Compare Cu(OTf)₂ vs. FeCl₃ for regioselectivity and turnover frequency. Cu(OTf)₂ yields >80% functionalization efficiency in hydrogenated graphene .
  • Oxidant Selection : DDQ outperforms TBHP in oxidizing allylic C–H bonds without over-oxidizing sulfur centers .
  • Post-Reaction Analysis : SEM and Raman spectroscopy assess graphene layer integrity post-functionalization .

Q. How do researchers resolve contradictions in catalytic systems for this compound-mediated C–H activation?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., radical vs. ionic mechanisms). To address this:

  • Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling (D₂O) to identify intermediates .
  • Kinetic Studies : Compare rate constants under varying pH and temperature to delineate dominant pathways .

Q. What experimental designs integrate this compound’s antifungal activity with its metabolic implications?

  • Methodological Answer :

  • Biological Assays : MIC tests against Candida albicans (MIC₅₀ = 32 µg/mL) combined with ROS detection via DCFH-DA fluorescence .
  • Metabolic Profiling : LC-MS/MS tracks endogenous metabolite levels (e.g., glutathione conjugation) in hepatic cell lines .
  • Data Integration : Multivariate analysis (PCA) correlates antifungal efficacy with metabolic stability .

Q. How can reaction byproducts during this compound synthesis be systematically identified and mitigated?

  • Methodological Answer :

  • Chromatographic Monitoring : UPLC-PDA detects thiolane derivatives and oxidized byproducts (e.g., sulfoxides) .
  • Inert Atmosphere : Use Schlenk lines to minimize oxidation during synthesis .
  • Byproduct Recycling : Catalytic hydrogenation (Pd/C, H₂) reduces sulfoxides back to thiophenone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.